PF-750 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an integral membrane enzyme that degrades fatty acid amides including the endocannabinoid anandamide. [, ] This compound represents a novel class of FAAH inhibitors characterized by a piperidine/piperazine urea scaffold. [] PF-750 is a valuable tool in scientific research for studying the endocannabinoid system and exploring the therapeutic potential of FAAH inhibition for various conditions including pain, inflammation, anxiety, and depression. [, , , ]
The molecular structure of PF-750 consists of a central piperidine ring substituted at the 4-position with a quinolin-3-ylmethyl group. The nitrogen of the piperidine ring is further functionalized with a phenyl carbamate moiety. [, ] Crystallographic studies have elucidated the binding mode of PF-750 within the active site of human FAAH, revealing key interactions responsible for its high potency and selectivity. [, ]
PF-750 exerts its inhibitory action by irreversibly binding to and covalently modifying the active site serine nucleophile (Ser241) of FAAH. [, ] This covalent modification prevents the enzyme from hydrolyzing its substrates, including the endocannabinoid anandamide. [, ] This mechanism differs from traditional competitive or non-competitive inhibitors and contributes to PF-750's remarkable selectivity for FAAH over other serine hydrolases. [, ] The covalent nature of inhibition also suggests a longer duration of action compared to reversible inhibitors. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: